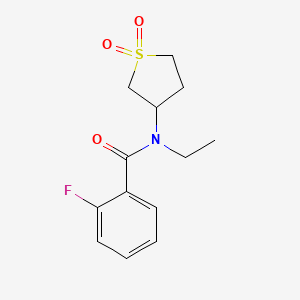

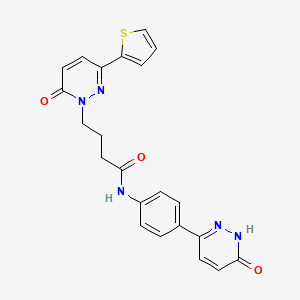

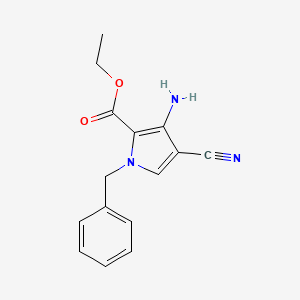

ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as ABPP, and it has been studied extensively for its ability to inhibit enzymes that play a crucial role in various diseases.

Applications De Recherche Scientifique

Synthesis of Spiro Heterocyclic Systems

Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate plays a crucial role in the synthesis of complex spiro heterocyclic systems. Research conducted by Dmitriev et al. (2014) demonstrates its use in producing substituted spiro heterocycles, which are significant in the development of new pharmaceutical compounds and materials with unique properties (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Generation of Dioxo-Heterocycles

The compound is instrumental in the creation of five-membered 2,3-dioxoheterocycles. A study by Dmitriev et al. (2011) explores its reaction with acetonitriles and dimedone, leading to the formation of complex dioxo-heterocycles. This process exemplifies its versatility in creating structurally diverse molecular frameworks (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).

Aerial Oxidation Studies

This compound has been studied for its behavior under aerial oxidation conditions. The research by Cirrincione et al. (1987) delved into its oxidation products, providing insights into its stability and reactivity under different environmental conditions. This information is crucial for understanding its application in various chemical processes (Cirrincione et al., 1987).

Formation of Pyrrole Derivatives

The compound is a key precursor in the synthesis of various pyrrole derivatives. Research has shown its potential in forming ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro derivatives, which are of interest in medicinal chemistry for their potential biological activities (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).

Crystallographic and Spectroscopic Analysis

This compound has been extensively studied using crystallographic and spectroscopic methods. These studies provide detailed insights into its molecular structure, which is critical for understanding its reactivity and potential applications in various fields of chemistry and material science (Elkanzi et al., 2020).

Mécanisme D'action

Target of Action

It’s known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that benzylic compounds can undergo reactions via sn1 or sn2 pathways, depending on their substitution . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

ethyl 3-amino-1-benzyl-4-cyanopyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-2-20-15(19)14-13(17)12(8-16)10-18(14)9-11-6-4-3-5-7-11/h3-7,10H,2,9,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFXLMKFSORQCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539680.png)

![4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2539685.png)